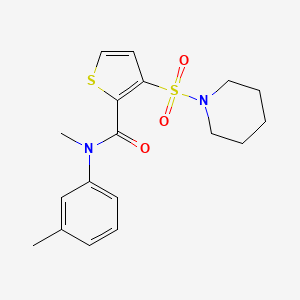![molecular formula C13H11ClN2OS B7561877 Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone, also known as CTM, is a chemical compound with potential applications in scientific research. CTM is a thiazole-based molecule that has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone is not well understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in inflammation or tumor growth. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, this compound has been shown to exhibit interesting biological properties that make it a promising candidate for scientific research. However, one limitation of this compound is that its mechanism of action is not well understood, which could make it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are many potential future directions for research on Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify the specific enzymes or signaling pathways that it targets. Additionally, studies could be conducted to investigate the potential therapeutic applications of this compound for inflammatory diseases, cancer, and other diseases. Finally, studies could be conducted to optimize the synthesis of this compound and to develop more potent analogs with improved biological properties.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone has been shown to exhibit a range of interesting biological properties that make it a promising candidate for scientific research. For example, this compound has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-10-5-2-1-4-9(10)12-15-11(8-18-12)13(17)16-6-3-7-16/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVMTZFXBWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)


![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)